N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-14-4-10-19(11-5-14)30(28,29)21-15(2)12-16(3)25(22(21)27)13-20(26)24-18-8-6-17(23)7-9-18/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOKOFNWTNYYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenylamine, which is then reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study evaluated the cytotoxic effects of related dihydropyridine derivatives on various cancer cell lines, revealing promising results that suggest N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide may also possess similar effects.
Antimicrobial Properties
The compound's structural components may enhance its interaction with microbial targets. Preliminary tests have shown that derivatives of dihydropyridine can inhibit bacterial growth effectively. Further investigations into this compound could lead to the development of new antimicrobial agents.
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects is hypothesized to involve modulation of specific enzyme activities or receptor interactions. For instance, similar compounds have been shown to act as inhibitors of certain kinases involved in cancer progression.
Case Studies
- In Vitro Studies : A recent study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- In Vivo Studies : Animal models treated with similar dihydropyridine derivatives showed reduced tumor sizes and improved survival rates, indicating potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Compared Compounds
Spectroscopic and Crystallographic Comparisons
NMR Analysis
- Target Compound vs. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide : The target compound’s sulfonyl group likely deshields neighboring protons, causing distinct chemical shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) observed in pyrimidinone derivatives .
Crystallographic Data
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : Dihedral angle between aromatic rings: 66.4°, indicating significant non-planarity. Hydrogen bonding: N–H⋯O interactions stabilize crystal packing.
Physicochemical and ADMET Properties
Table 2: Physicochemical Properties
Biological Activity
N-(4-bromophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide, also known as compound F195-0218, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, molecular characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C22H21BrN2O4S
- IUPAC Name: this compound
- SMILES: Cc(cc1)ccc1S(C1=C(C)C=C(C)N(CC(Nc(cc2)ccc2Br)=O)C1=O)(=O)=O
Synthesis
The synthesis of this compound involves several steps:
- Preparation of 4-bromophenylamine : This is the starting material which is reacted with acetic anhydride to form the acetamide derivative.
- Formation of the pyridine ring : Subsequent reactions lead to the formation of the dihydropyridine structure, incorporating the sulfonyl and methyl groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Research Findings:
- In vitro studies have shown that derivatives with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways .
| Compound | Activity | Target Organisms |
|---|---|---|
| d1 | Antibacterial | E. coli |
| d2 | Antifungal | Candida albicans |
| d3 | Antibacterial | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored.
Case Studies:
- A study evaluated the compound against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed promising cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 15 | MCF7 |
| d7 | 10 | MCF7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes involved in cellular metabolism. The binding affinity and interaction modes can significantly influence its efficacy against microbial and cancerous cells. Molecular docking studies have suggested that the compound may inhibit key enzymes or receptors by mimicking natural substrates or by occupying active sites .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches. Key factors include temperature, solvent polarity, catalyst loading, and reaction time. For example:
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | Yield (%) |
| Catalyst (mol%) | 5%, 10%, 15% | Purity (HPLC area%) |
| Reaction Time | 6h, 12h, 24h | Byproduct Formation (%) |
Using a central composite design , researchers can identify interactions between variables and optimize conditions for maximum yield and purity . Post-synthesis, validate with HPLC and mass spectrometry to confirm reproducibility.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
| Technique | Key Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | δ (ppm), coupling constants | Confirm regiochemistry, substituent positions |
| HPLC-MS | Retention time, m/z | Purity assessment and molecular ion verification |
| X-ray Diffraction | Crystal lattice parameters | Absolute stereochemical confirmation |
| FT-IR | Functional group peaks (e.g., C=O, S=O) | Validate sulfonyl and acetamide groups |
For ambiguous NMR signals (e.g., diastereotopic protons), use 2D-COSY or NOESY to resolve structural ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Map potential energy surfaces for sulfonyl group hydrolysis.
- Predict pKa values of the dihydropyridinone ring to assess pH-dependent stability.
- Simulate intermolecular interactions (e.g., π-stacking with aromatic residues in biological targets).
Institutions like ICReDD integrate these calculations with reaction path searches to design experiments that validate computational predictions, reducing development time by 30–50% .
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., solvent DMSO concentration, cell line variability). Follow this protocol:
Orthogonal Validation: Repeat assays using alternative methods (e.g., SPR binding vs. cellular viability).
Solvent Controls: Test compound stability in assay buffers via HPLC to rule out degradation.
Meta-Analysis: Apply multivariate statistics to isolate confounding factors (e.g., batch effects).
Example: If antiproliferative activity in MCF-7 cells conflicts with kinase inhibition data, use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer: Scale-up challenges include heat transfer inefficiencies and byproduct accumulation. Implement:
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time.
- Membrane Separation: Nanofiltration removes low-MW impurities without column chromatography .
- Kinetic Modeling: Predict optimal catalyst concentration and residence time in flow reactors.
Critical parameters for pilot-scale batches:
| Parameter | Lab Scale | Pilot Scale | Adjustment Strategy |
|---|---|---|---|
| Mixing Efficiency | High (magnetic) | Moderate (mechanical) | Increase stirring rate by 20% |
| Cooling Capacity | Rapid (ice bath) | Gradual (jacketed reactor) | Extend cooling phase by 15 min |
Q. How should stability studies be designed to assess degradation pathways under stressed conditions?
Methodological Answer: Follow ICH Q1A guidelines with modifications for lab-scale research:
| Stress Condition | Test Parameters | Analytical Method |
|---|---|---|
| Acidic (0.1M HCl) | 40°C, 72h | HPLC (degradant tracking) |
| Oxidative (3% H2O2) | RT, 48h | LC-MS for peroxide adducts |
| Photolytic | 1.2 million lux-hours | UV-vis spectroscopy |
Identify degradation products via high-resolution MS/MS and cross-reference with synthetic standards. For photostability, use a Xenon arc lamp to simulate sunlight exposure .
Data Contradiction Analysis Framework
When conflicting data arise (e.g., computational vs. experimental binding affinities):
Hypothesis Generation: Identify potential sources (e.g., implicit solvent model limitations in simulations).
Controlled Replication: Repeat experiments with stricter parameter standardization.
Collaborative Review: Engage computational and synthetic chemists to align assumptions.
Example: If DFT predicts sulfonyl group reactivity but experiments show inertness, re-evaluate solvent effects in the computational model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
